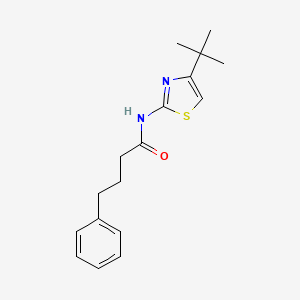![molecular formula C18H20FNO3S B10896738 Ethyl 4-ethyl-2-{[(4-fluorophenyl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B10896738.png)
Ethyl 4-ethyl-2-{[(4-fluorophenyl)acetyl]amino}-5-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-ETHYL-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of ETHYL 4-ETHYL-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE involves multiple steps. The general synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction.
Acetylation: The acetyl group is added to the compound through an acetylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. Common reagents used in these reactions include acetic anhydride, ethyl alcohol, and various catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
ETHYL 4-ETHYL-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-ETHYL-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Wirkmechanismus
The mechanism of action of ETHYL 4-ETHYL-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
ETHYL 4-ETHYL-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE is unique compared to other thiophene derivatives due to the presence of the fluorophenyl and acetyl groups. Similar compounds include:
- ETHYL 4-(BROMOMETHYL)-2-(((2,6-DIFLUOROPHENYL)METHYL)AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
- ETHYL 2-(2-(2-(5-(1-(4-CHLOROPHENOXY)-ETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLTHIO)ACETAMIDO)THIAZOL-4-YL)ACETATE
These compounds share structural similarities but differ in their specific substituents, leading to variations in their biological activities and applications.
Eigenschaften
Molekularformel |
C18H20FNO3S |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
ethyl 4-ethyl-2-[[2-(4-fluorophenyl)acetyl]amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H20FNO3S/c1-4-14-11(3)24-17(16(14)18(22)23-5-2)20-15(21)10-12-6-8-13(19)9-7-12/h6-9H,4-5,10H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
MNTBBFUVXKQDCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC2=CC=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10896655.png)
![2-(1-Adamantylmethyl)-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide](/img/structure/B10896659.png)
![3-[(1E)-2-cyano-3-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-3-oxoprop-1-en-1-yl]phenyl 4-chlorobenzoate](/img/structure/B10896674.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10896676.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B10896678.png)
![5-[(2-methoxy-4-propylphenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide](/img/structure/B10896684.png)
![N-(2-chlorobenzyl)-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10896688.png)
![methyl 2-(1,3-benzodioxol-5-yl)-5-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10896690.png)
![3-(ethylsulfanyl)-5-(furan-2-yl)-N-[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10896692.png)
![N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B10896698.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10896713.png)

![6-cyclopropyl-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10896726.png)
![(3E)-3-[4-(2-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10896728.png)
